molecular formula C6H14N2O3 B3121537 6-amino-2-(hydroxyamino)hexanoic acid CAS No. 28902-93-4

6-amino-2-(hydroxyamino)hexanoic acid

Cat. No.: B3121537
CAS No.: 28902-93-4
M. Wt: 162.19 g/mol
InChI Key: QJHBJHUKURJDLG-UHFFFAOYSA-N
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Description

6-Amino-2-(hydroxyamino)hexanoic acid, also referred to as N⁶-hydroxylysine, is a non-canonical amino acid of interest in chemical biology and medicinal chemistry research . It belongs to the broader class of hydroxyamino acids, which are characterized by the presence of one or more hydroxyl (-OH) groups on their side chain . This compound features a hybrid structure, combining elements of 6-aminohexanoic acid—a known plasminogen/plasmin inhibitor and versatile linker in peptide design —with a hydroxyamino moiety. This structure makes it a candidate for use in the synthesis of novel compounds and as a tool in protease research, where non-canonical amino acids are increasingly used to study enzyme kinetics, develop protease inhibitors, and create molecules with enhanced stability against proteolytic degradation . Researchers can utilize this amino acid as a building block for incorporating a hydrophilic, functionalized side chain into synthetic peptides or other bioactive structures. Its applications are exploratory and may span the development of enzyme inhibitors, structural probes, and the synthesis of modified peptides. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-2-(hydroxyamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c7-4-2-1-3-5(8-11)6(9)10/h5,8,11H,1-4,7H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHBJHUKURJDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951534
Record name N~2~-Hydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28902-93-4
Record name N~2~-Hydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids or bases to facilitate the hydrolysis and subsequent amination .

Industrial Production Methods

Industrial production of this compound can involve large-scale hydrolysis of caprolactam under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(hydroxyamino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Role in Polymer Production:
6-Amino-2-(hydroxyamino)hexanoic acid serves as an important intermediate in the synthesis of polymers, particularly in the production of Nylon-6. The compound's unique structure allows it to participate in polymerization reactions, contributing to the formation of high-performance materials used in textiles and engineering applications.

Reactivity and Derivative Formation:
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions lead to the formation of derivatives with altered functional groups, which can be tailored for specific applications.

Reaction Type Common Reagents Products
OxidationKMnO4, H2O2Nitro derivatives
ReductionNaBH4, LiAlH4Reduced amines
SubstitutionAcyl chloridesSubstituted amides

Biological Applications

Antifibrinolytic Properties:
One of the most significant medical applications of this compound is its role as an antifibrinolytic agent. It inhibits fibrinolysis, the process that breaks down blood clots, making it useful in treating bleeding disorders such as hemophilia and during surgical procedures where blood loss is a concern .

Biomolecular Applications:
In biochemical research, this compound is utilized to enhance membrane protein solubilization during electrophoresis experiments. It also aids in extracting aldehydes from reaction mixtures, facilitating various biochemical analyses.

Industrial Uses

Synthetic Materials Production:
The compound is employed in the manufacturing of synthetic materials due to its stabilizing properties in chemical processes. This application extends to various industries, including textiles and plastics.

Case Study 1: Antifibrinolytic Drug Development

A study demonstrated that this compound derivatives showed improved bioavailability and reduced susceptibility to proteolysis when incorporated into peptide structures. This modification enhanced their efficacy as antifibrinolytic agents in clinical settings .

Case Study 2: Polymer Synthesis

Research highlighted the use of this compound in synthesizing polyamide fibers. The incorporation of this compound into Nylon-6 formulations resulted in materials with superior mechanical properties and thermal stability compared to traditional nylon formulations.

Mechanism of Action

The primary mechanism of action of 6-amino-2-(hydroxyamino)hexanoic acid involves the inhibition of plasminogen activation, which prevents the conversion of plasminogen to plasmin. This inhibition reduces fibrinolysis, thereby stabilizing blood clots . The compound also binds to and inactivates carboxypeptidase B, further contributing to its antifibrinolytic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural analogs of 6-amino-2-(hydroxyamino)hexanoic acid, highlighting substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent at Position 2 Key Properties Applications References
This compound C₆H₁₃N₂O₃ 161.18 g/mol -NH-OH Polar, chelating ability Potential metal chelators, drug design Inferred
6-Amino-2-hydroxyhexanoic acid C₆H₁₃NO₃ 147.17 g/mol -OH Hydrophilic, acidic Biochemical intermediates
6-Amino-2-oxohexanoic acid C₆H₁₁NO₃ 145.16 g/mol =O Reactive ketone group Enzymatic studies, synthesis
(2S)-6-Amino-2-(Z-group)hexanoic acid C₁₄H₂₀N₂O₄ 280.32 g/mol -NHCbz (carbamate) Chiral, protected amine Peptide synthesis
6-Amino-2-(isoindole dione)hexanoic acid C₁₄H₁₆N₂O₄ 292.29 g/mol -N(CO)₂C₆H₄ Aromatic, electron-withdrawing Medicinal chemistry

Key Findings from Research

  • Carbamate-protected derivatives (e.g., Z-group in ) are synthesized via amide coupling protocols, highlighting strategies for amine protection in peptide chemistry .
  • Biological Activity: Hexanoic acid derivatives with methyl branches or ketone groups exhibit dose-dependent bioactivity in mosquito oviposition studies, emphasizing the functional group's role in biological interactions . The hydroxyamino group may enhance metal-binding capacity, as seen in 6-amino-2-[bis(carboxymethyl)amino]hexanoic acid, which is used to functionalize silver nanoparticles .
  • Degradation and Stability: Analogous compounds, such as 6-amino-2-((1-carboxy-3-phenylpropyl)amino)hexanoic acid, are identified as degradation products of pharmaceuticals (e.g., lisinopril) via LC-MS/MS, indicating susceptibility to hydrolysis .

Critical Analysis of Substituent Effects

  • Hydroxyamino (-NH-OH) vs. Hydroxyl (-OH): The hydroxyamino group introduces additional nitrogen-based reactivity, enabling coordination with transition metals (e.g., Fe²⁺ or Ni²⁺), unlike the hydroxyl group, which primarily contributes to acidity and hydrophilicity .
  • Ketone (=O) vs. Carbamate (-NHCbz): The ketone group in 6-amino-2-oxohexanoic acid participates in keto-enol tautomerism, making it reactive in enzymatic pathways, while carbamate groups stabilize amines during synthetic processes .

Q & A

Q. What are the optimal synthetic routes for 6-amino-2-(hydroxyamino)hexanoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer: The synthesis of amino-hydroxy derivatives like this compound typically involves multi-step protocols. Key steps include:
  • Amino group protection : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during hydroxylation .
  • Hydroxylamine introduction : Controlled oxidation or nucleophilic substitution at the target carbon, requiring precise pH (6.5–7.5) and low-temperature conditions (0–5°C) to minimize decomposition .
  • Deprotection and purification : Acidic hydrolysis (e.g., HCl in dioxane) followed by reverse-phase HPLC to achieve >95% purity .
    Yield optimization relies on solvent selection (e.g., DMF for solubility) and catalysts like palladium on carbon for hydrogenation steps .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer: Comprehensive characterization requires:
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm stereochemistry (e.g., (2R) configuration) and hydroxyamino group placement via chemical shifts (δ 3.2–3.5 ppm for NH-OH) .
  • IR spectroscopy : Identify N-H (3300 cm⁻¹) and hydroxylamine (950 cm⁻¹) stretches .
  • Chromatographic profiling :
  • HPLC-MS : Quantify purity and detect byproducts using C18 columns (retention time ~8.2 min in 0.1% TFA/acetonitrile) .
  • Elemental analysis : Verify C/N/O ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical influence of this compound in enzyme inhibition studies?

  • Methodological Answer: The compound’s (2R,6S) configuration enables selective binding to metalloproteases (e.g., angiotensin-converting enzyme) via:
  • Chelation : The hydroxyamino group coordinates with Zn²⁺ in enzyme active sites, disrupting substrate hydrolysis .
  • Steric effects : The hexanoic acid backbone aligns with hydrophobic enzyme pockets, as shown in molecular docking simulations (AutoDock Vina, ΔG ≈ -9.2 kcal/mol) .
    Contradictions in inhibition potency (e.g., IC₅₀ variability ±15% across studies) may arise from differences in assay pH or enzyme isoforms .

Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?

  • Methodological Answer: Stability studies should address:
  • pH-dependent degradation : At pH >7.5, the hydroxyamino group undergoes rapid oxidation to nitroso derivatives, detected via UV-Vis (λmax 420 nm) .
  • Temperature effects : Accelerated stability testing (40°C, 75% RH) reveals a half-life of 12 hours, necessitating lyophilization for long-term storage .
  • Analytical calibration : Cross-validate results using LC-MS/MS (MRM transitions m/z 177 → 132) to distinguish degradation products from artifacts .

Q. What strategies enhance the compound’s utility as a chiral building block in peptidomimetic design?

  • Methodological Answer: Key approaches include:
  • Side-chain functionalization : Introduce fluorophores (e.g., FITC) at the ε-amino group for tracking cellular uptake .
  • Solid-phase synthesis : Incorporate into resin-bound peptides using Fmoc chemistry (coupling efficiency >98% with HATU/DIPEA) .
  • Comparative SAR : Contrast with analogs like 2-amino-3-hydroxyhexanoic acid to map hydrogen-bonding contributions to bioactivity .

Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response data in the compound’s bioactivity assays?

  • Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill slope ≈1.2) and calculate EC₅₀/IC₅₀ values. Address variability by:
  • Replicate design : Minimum n=3, with outlier exclusion via Grubbs’ test (α=0.05).
  • Error propagation : Report 95% confidence intervals for IC₅₀ using bootstrap resampling .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Methodological Answer: Implement quality-by-design (QbD) principles:
  • Critical process parameters (CPPs) : Monitor reaction temperature (±1°C) and stirring rate (500 rpm) via PAT tools .
  • In-process controls : Mid-reaction FTIR to track hydroxylamine intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2-(hydroxyamino)hexanoic acid
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